molecular formula C18H22ClNO2 B13956466 Chlorodihydrocodide CAS No. 63690-27-7

Chlorodihydrocodide

Cat. No.: B13956466
CAS No.: 63690-27-7
M. Wt: 319.8 g/mol
InChI Key: LBXQDFZPYYNEHR-AFSSITGASA-N
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Description

Chlorodihydrocodide is an opioid compound known for its analgesic properties . It is a derivative of morphine and is structurally similar to other opioids. The compound is characterized by the presence of a chlorine atom, which differentiates it from other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodihydrocodide can be synthesized through the halogenation of dihydrocodideThis can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Chlorodihydrocodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Chlorodihydrocodide has several applications in scientific research, including:

Mechanism of Action

Chlorodihydrocodide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals, resulting in analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorodihydrocodide is unique due to the presence of the chlorine atom, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This structural difference can influence its potency, duration of action, and side effect profile .

Properties

CAS No.

63690-27-7

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C18H22ClNO2/c1-20-8-7-18-11-4-5-12(19)17(18)22-16-14(21-2)6-3-10(15(16)18)9-13(11)20/h3,6,11-13,17H,4-5,7-9H2,1-2H3/t11-,12-,13+,17-,18-/m0/s1

InChI Key

LBXQDFZPYYNEHR-AFSSITGASA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)Cl

Origin of Product

United States

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